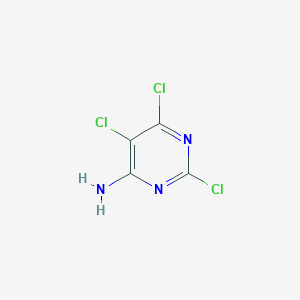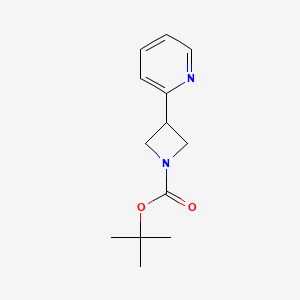
3-Chloro-6-(pyridin-3-yl)pyridazine
Overview
Description
3-Chloro-6-(pyridin-3-yl)pyridazine (3C6PP) is an organic compound belonging to the pyridazine class of heterocyclic compounds. It is a colorless, volatile solid that is soluble in organic solvents. 3C6PP has a wide range of applications in the fields of chemistry, biochemistry, and materials science. It is used in the synthesis of pharmaceuticals, agrochemicals, and polymers. It has been studied as a potential therapeutic agent for the treatment of various diseases.
Scientific Research Applications
Surface Protection and Corrosion Inhibition
3-Chloro-6-(pyridin-3-yl)pyridazine and its derivatives have been investigated for their potential in surface protection and as corrosion inhibitors. Research on various 3-chloropyridazine derivatives, including similar compounds, demonstrated their effectiveness in protecting mild steel surfaces from corrosion in hydrochloric acid solutions. These compounds showed increasing corrosion inhibition efficiency with higher concentrations, acting as mixed-type inhibitors and forming protective films on steel surfaces (Olasunkanmi, Mashuga, & Ebenso, 2018). Another study reinforced these findings, showing that pyridazine derivatives inhibited the electrochemical dissolution of mild steel in a similar environment (Mashuga, Olasunkanmi, & Ebenso, 2017).
Metal Coordination and Complex Formation
Pyridazine derivatives, including those similar to this compound, have been noted for their ability to coordinate with metals. A study highlighted their role in forming grid-like metal complexes with copper(I) or silver(I) ions. These complexes have potential applications in various fields, including catalysis and material science (Hoogenboom, Moore, & Schubert, 2006).
Water Oxidation Catalysis
A class of Ru complexes, utilizing a ligand related to this compound, showed potential in water oxidation catalysis. These complexes demonstrated the ability to evolve oxygen in specific conditions, indicating their utility in chemical processes related to energy conversion and storage (Zong & Thummel, 2005).
Biological and Pharmaceutical Research
Various pyridazine derivatives, including compounds structurally similar to this compound, have been explored for their biological properties. For instance, some pyridazine derivatives have shown anti-tumor and anti-inflammatory activities. Research on specific pyridazine derivatives, such as 6-chloro-3-[(4-methylphenoxy)methyl][1,2,4] triazolo[4,3-b]pyridazine, highlighted their potential in medicinal chemistry due to their interaction with biological receptors and enzymes (Sallam et al., 2021).
Antioxidant and Enzyme Inhibition
Some pyridazine derivatives have been found to exhibit antioxidant properties and the ability to inhibit enzymes such as yeast α-glucosidase. This indicates potential applications in the treatment of diabetes and related metabolic disorders (Chaudhry et al., 2017).
Safety and Hazards
The safety information for “3-Chloro-6-(pyridin-3-yl)pyridazine” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Relevant Papers There are several relevant papers for “this compound”. One paper discusses the synthesis and therapeutic potential of imidazole containing compounds . Another paper provides safety data for "3-chloro-6-(pyridin-2-yl)pyridazine" . A third paper discusses the synthesis of "3-Chloro-6-(1-pyrrolidinyl)pyridazine" .
Mechanism of Action
Target of Action
Pyridazinone derivatives, a class of compounds to which 3-chloro-6-(pyridin-3-yl)pyridazine belongs, have been found to exhibit a wide range of pharmacological activities . They are known to interact with various enzymes and receptors, influencing numerous biological processes .
Mode of Action
It’s known that pyridazinone derivatives can inhibit certain enzymes, such as cyclooxygenase (cox) enzymes , which play a crucial role in the production of prostaglandins, key mediators of inflammation and pain .
Biochemical Pathways
Given the known inhibitory effect of pyridazinone derivatives on cox enzymes , it can be inferred that the compound may influence the arachidonic acid pathway, leading to a decrease in the production of prostaglandins and thus exerting anti-inflammatory effects .
Result of Action
Based on the known activities of pyridazinone derivatives, it can be inferred that the compound may exert anti-inflammatory effects by inhibiting the production of prostaglandins .
Biochemical Analysis
Biochemical Properties
3-Chloro-6-(pyridin-3-yl)pyridazine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s structure allows it to form hydrogen bonds and π-π stacking interactions, which are essential for its binding affinity and specificity. For instance, it has been shown to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating their functions. These interactions can lead to significant changes in the biochemical pathways, making this compound a valuable tool in biochemical research .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, it can affect cell signaling pathways by interacting with key proteins and enzymes, thereby influencing cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular function, which are important considerations for in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways or enhancing cellular responses. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal cellular functions. Understanding the dosage effects is crucial for determining the therapeutic potential and safety of this compound in preclinical studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of key enzymes, leading to changes in the concentration of specific metabolites. These interactions can have significant implications for cellular metabolism and overall biochemical homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport mechanisms is essential for predicting the compound’s bioavailability and efficacy in various biological contexts .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with specific biomolecules and its overall biochemical activity .
Properties
IUPAC Name |
3-chloro-6-pyridin-3-ylpyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3/c10-9-4-3-8(12-13-9)7-2-1-5-11-6-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORJRJVSMOMIYGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40587446 | |
| Record name | 3-Chloro-6-(pyridin-3-yl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40587446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78784-66-4 | |
| Record name | 3-Chloro-6-(3-pyridinyl)pyridazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78784-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-6-(pyridin-3-yl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40587446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-6-(pyridin-3-yl)pyridazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


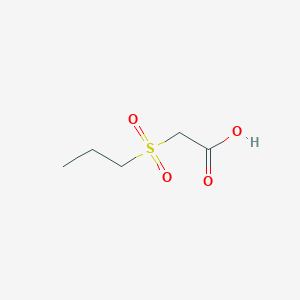
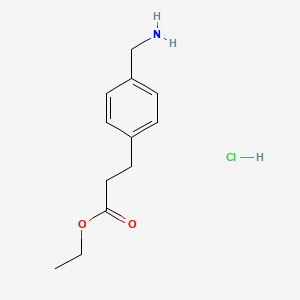
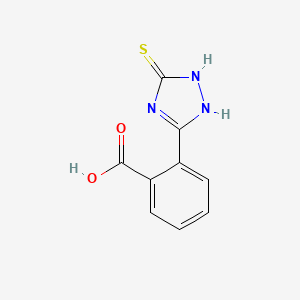


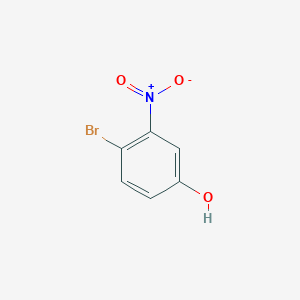

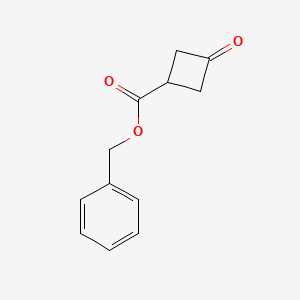
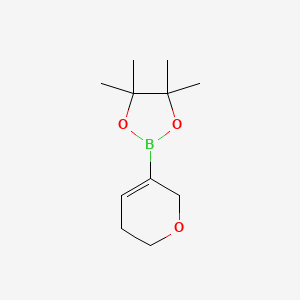
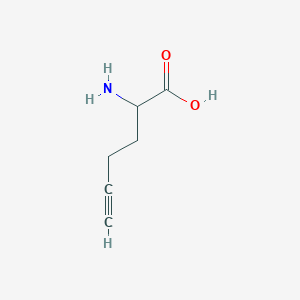
![2-Boc-2-Azabicyclo[2.2.1]hept-5-ene](/img/structure/B1287771.png)
